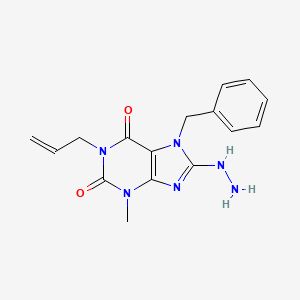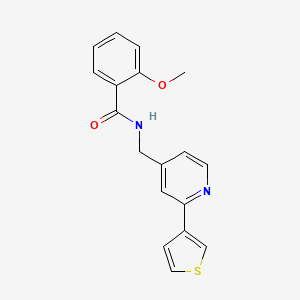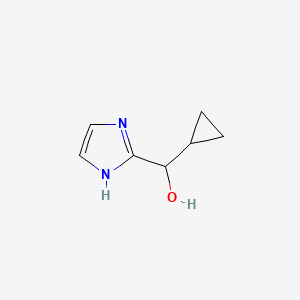
4-chloro-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide, also known as DMXB-A, is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in several neurological disorders.
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Properties
Compounds with structures closely related to 4-chloro-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide have been explored for their potential in cancer therapy and antimicrobial activity. For example, novel benzamides and oxadiazole derivatives have demonstrated efficacy as RET kinase inhibitors, which are relevant in cancer treatment due to their role in cell growth and proliferation (Han et al., 2016). Additionally, some oxadiazole compounds exhibit antimicrobial activities, indicating their potential as antibacterial and antifungal agents (Kapadiya et al., 2020).
Material Science and Polymer Chemistry
The inclusion of oxadiazole rings in polymers has been shown to impart desirable properties such as high thermal stability and fluorescence. For instance, aromatic polyamides containing oxadiazole units display good thermal stability and are capable of forming thin, flexible films with potential applications in electronics and coatings (Sava et al., 2003). Furthermore, polymers featuring oxadiazole fluorophores exhibit blue fluorescence, which can be utilized in the development of optoelectronic devices (Hamciuc et al., 2015).
Catalysis and Synthetic Applications
Oxadiazole derivatives also find applications in catalysis, particularly in facilitating cross-coupling reactions. Palladium complexes supported on chitosan and containing oxadiazole ligands have been employed as catalysts in the Suzuki–Miyaura cross-coupling, demonstrating the utility of these compounds in enhancing reaction efficiencies and environmental sustainability (Lasri et al., 2011).
Propiedades
IUPAC Name |
4-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-10-3-4-11(2)14(9-10)16-20-21-17(23-16)19-15(22)12-5-7-13(18)8-6-12/h3-9H,1-2H3,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHZDQLVBMCLJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2399866.png)

![ethyl 1-(2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate](/img/structure/B2399870.png)
![9-(4-butoxyphenyl)-2-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2399871.png)

![2-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2399873.png)




![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2399883.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylthio)acetamide](/img/structure/B2399886.png)
